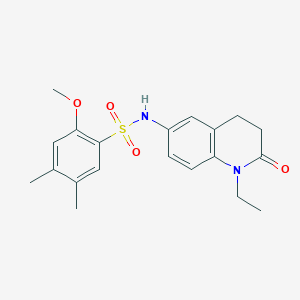
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Crystal Structure
Research on compounds with similar structural features, such as gliquidone, has revealed detailed molecular interactions and crystal structures. These compounds exhibit intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. Such studies are crucial for understanding the chemical and physical properties of pharmaceuticals and designing new drugs with optimized efficacy and stability (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications
Compounds with structural similarities have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential. These studies help in understanding the structure-activity relationships and developing new therapeutic agents for various diseases. For example, quinazoline derivatives have been investigated for their potential as hybrid molecules for treating hypertension and diabetes (Rahman et al., 2014).
Antimicrobial and Antifungal Activity
The synthesis and characterization of novel compounds, such as those involving quinoline and sulfonamide groups, have shown significant antimicrobial and antifungal activities. These findings are pivotal for the development of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance. A study on 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its derivatives demonstrated higher antimicrobial activity compared to their parent compounds (Vanparia et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Isoquinolinesulfonamides have been identified as novel and potent inhibitors of various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. These inhibitors have significant implications in therapeutic applications, particularly in cancer treatment, where the modulation of protein kinase activity can influence tumor growth and metastasis (Hidaka et al., 1984).
Fluorescent Probes and Chemical Sensors
The synthesis and spectroscopic study of analogues to fluorescent probes like Zinquin ester have been conducted. These compounds form fluorescent complexes with metal ions such as Zn(II), which are useful in biochemical assays and imaging techniques to study biological processes at the molecular level (Kimber et al., 2003).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-17-8-7-16(12-15(17)6-9-20(22)23)21-27(24,25)19-11-14(3)13(2)10-18(19)26-4/h7-8,10-12,21H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFNDJRKXEUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

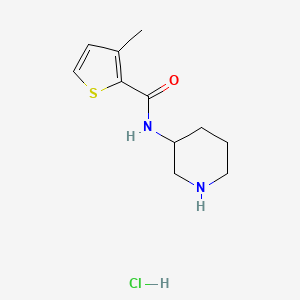
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2977433.png)

![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2977436.png)
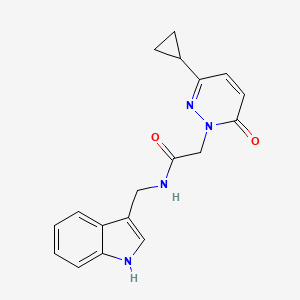
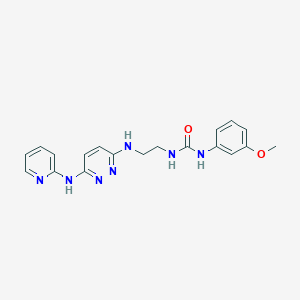
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2977439.png)
![9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide](/img/structure/B2977440.png)
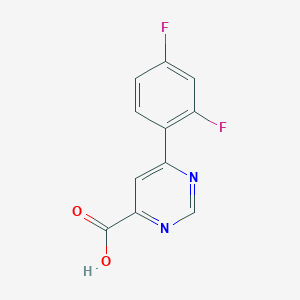
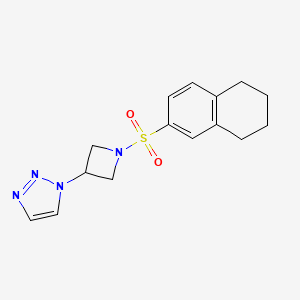
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2977446.png)
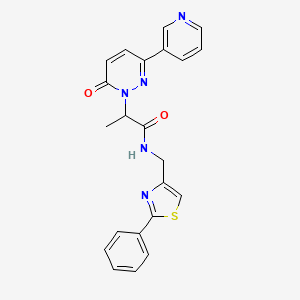

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde](/img/structure/B2977452.png)